

"2-(5-Isoxazolyl)phenol" physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(5-Isoxazolyl)phenol

Cat. No.: B1296880

[Get Quote](#)

An In-depth Technical Guide to **2-(5-Isoxazolyl)phenol**

Introduction

2-(5-Isoxazolyl)phenol, also known by its synonym 5-(2-Hydroxyphenyl)isoxazole, is a heterocyclic organic compound with significant applications in medicinal chemistry and materials science.^{[1][2]} Its structure, featuring a phenol ring linked to an isoxazole moiety, makes it a valuable intermediate for the synthesis of more complex molecules and a subject of interest for its biological activities.^{[1][2]} Researchers in pharmaceutical development and agrochemical formulation utilize this compound for its potential anti-inflammatory and antimicrobial properties.^{[1][2][3][4]} This guide provides a comprehensive overview of the physical and chemical properties of **2-(5-Isoxazolyl)phenol**, detailed experimental protocols, and a summary of its applications.

Chemical and Physical Properties

The fundamental properties of **2-(5-Isoxazolyl)phenol** are summarized below. These characteristics are crucial for its handling, storage, and application in various chemical reactions.

General Properties

Property	Value	Reference
CAS Number	61348-47-8	[1] [2] [5]
Molecular Formula	C ₉ H ₇ NO ₂	[1] [2] [5]
Molecular Weight	161.16 g/mol	[1] [2] [5]
IUPAC Name	2-(1,2-oxazol-5-yl)phenol	[5]
Synonyms	5-(2-Hydroxyphenyl)isoxazole, 2-(Isoxazol-5-yl)phenol	[1] [2] [5]
PubChem CID	578506	[1] [2] [5]

Physical Properties

Property	Value	Reference
Appearance	Pale yellow crystals	[1] [2]
Melting Point	182-188 °C	[1] [2] [4]
Purity	≥ 97-98% (HPLC)	[1] [2]
Storage Conditions	Store at 0-8°C or ambient temperature.	[1] [2]

Predicted Spectroscopic Data

While detailed experimental spectra are proprietary, predicted data provides insight into the structural features of the molecule.

Spectroscopic Data	Predicted Values
XlogP	1.7
Monoisotopic Mass	161.047678466 Da
¹ H NMR	Aromatic protons (phenol & isoxazole rings): ~7-8 ppm; Phenolic -OH proton: ~3-8 ppm.[6][7]
¹³ C NMR	Carbon adjacent to -OH group: ~50-80 ppm.[7]
IR Spectroscopy	Broad O-H stretch: ~3500 cm ⁻¹ ; Aromatic C=C bands: ~1500-1600 cm ⁻¹ ; C-O stretch: ~1000-1200 cm ⁻¹ .[6][7]

Predicted data from PubChem and general spectroscopic principles for phenols.[5]

Safety and Handling

2-(5-Isoxazolyl)phenol is classified as an irritant. Standard laboratory safety protocols should be followed, including the use of personal protective equipment.

Hazard Class	GHS Classification
Signal Word	Warning
Hazard Statements	H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation.

Data aggregated from GHS information provided to the ECHA C&L Inventory.[5]

Experimental Protocols

The following sections detail generalized protocols for the synthesis, purification, and analysis of **2-(5-Isoxazolyl)phenol** based on established chemical literature.

Synthesis Protocol: Two-Step Method

A common route for synthesizing isoxazole derivatives involves a Claisen-Schmidt condensation followed by a cyclization reaction.^[3]

- Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)
 - Dissolve 2-hydroxyacetophenone and a suitable aromatic aldehyde in ethanol.
 - Add a catalytic amount of a strong base (e.g., aqueous NaOH or KOH) dropwise while stirring at room temperature.
 - Continue stirring for several hours until the reaction is complete (monitored by TLC).
 - Pour the reaction mixture into cold water and acidify to precipitate the α,β -unsaturated ketone (chalcone).
 - Filter, wash the solid with water, and dry.
- Step 2: Isoxazole Formation (Cyclization)
 - Reflux the synthesized chalcone with hydroxylamine hydrochloride in a suitable solvent such as ethanol.^[3]
 - A base (e.g., sodium acetate or pyridine) is often added to neutralize the HCl salt.
 - Monitor the reaction by TLC. Upon completion, cool the mixture.
 - The product, **2-(5-Isoxazolyl)phenol**, may precipitate upon cooling or after the addition of water.
 - Filter the solid, wash with a cold solvent, and dry.

A patented alternative involves treating a precursor compound with a hydroxylamine salt to form the isoxazole ring.^[8]

Purification Protocol: Flash Column Chromatography

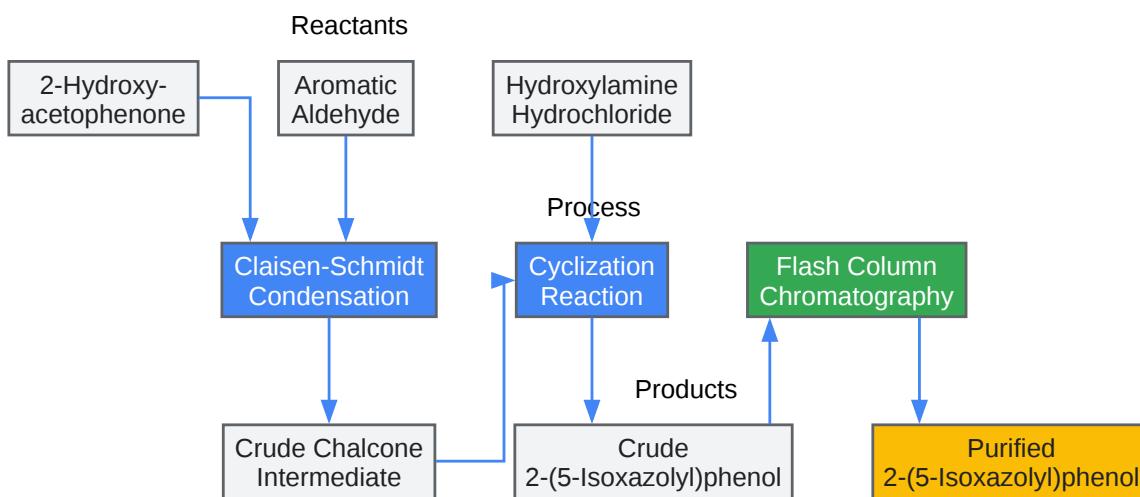
Crude **2-(5-Isoxazolyl)phenol** can be purified to high levels using standard chromatographic techniques.

- Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
- Column Packing: Prepare a silica gel column using a non-polar solvent system (e.g., a mixture of hexanes and ethyl acetate).
- Loading: Carefully load the adsorbed product onto the top of the packed column.
- Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexanes).
- Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
- Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified **2-(5-Isoxazolyl)phenol** as a solid.

Analytical Methods

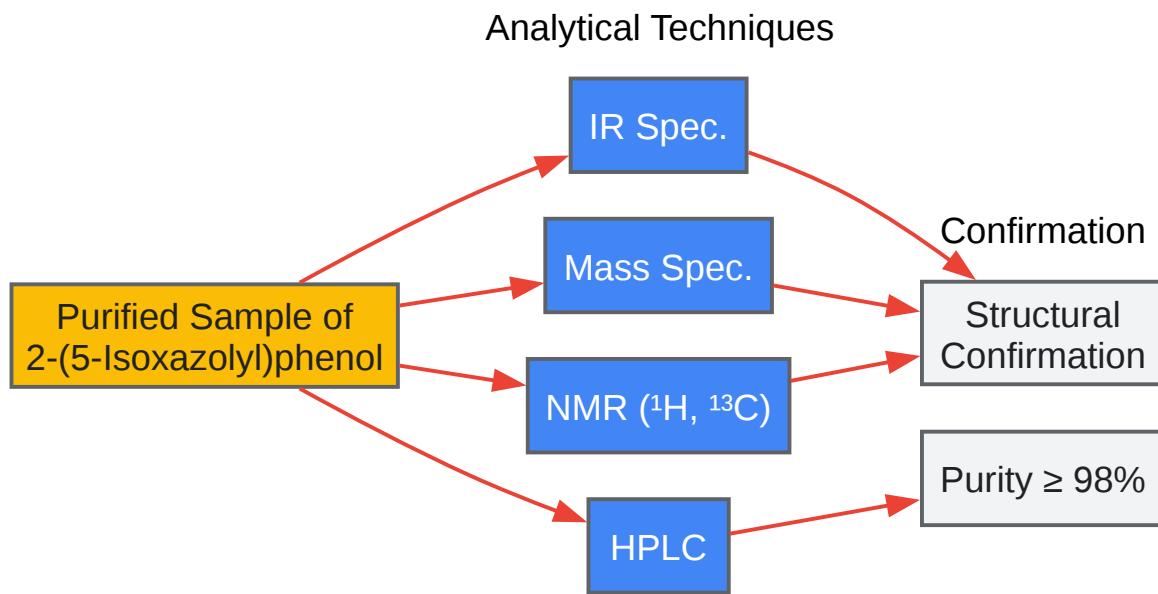
The structure and purity of the synthesized compound are confirmed using a combination of spectroscopic and chromatographic methods.

- High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[1][2] A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection at the compound's λ_{max} .
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.
- Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation patterns, further confirming its identity.
- Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the phenolic -OH group and the aromatic rings.[3]

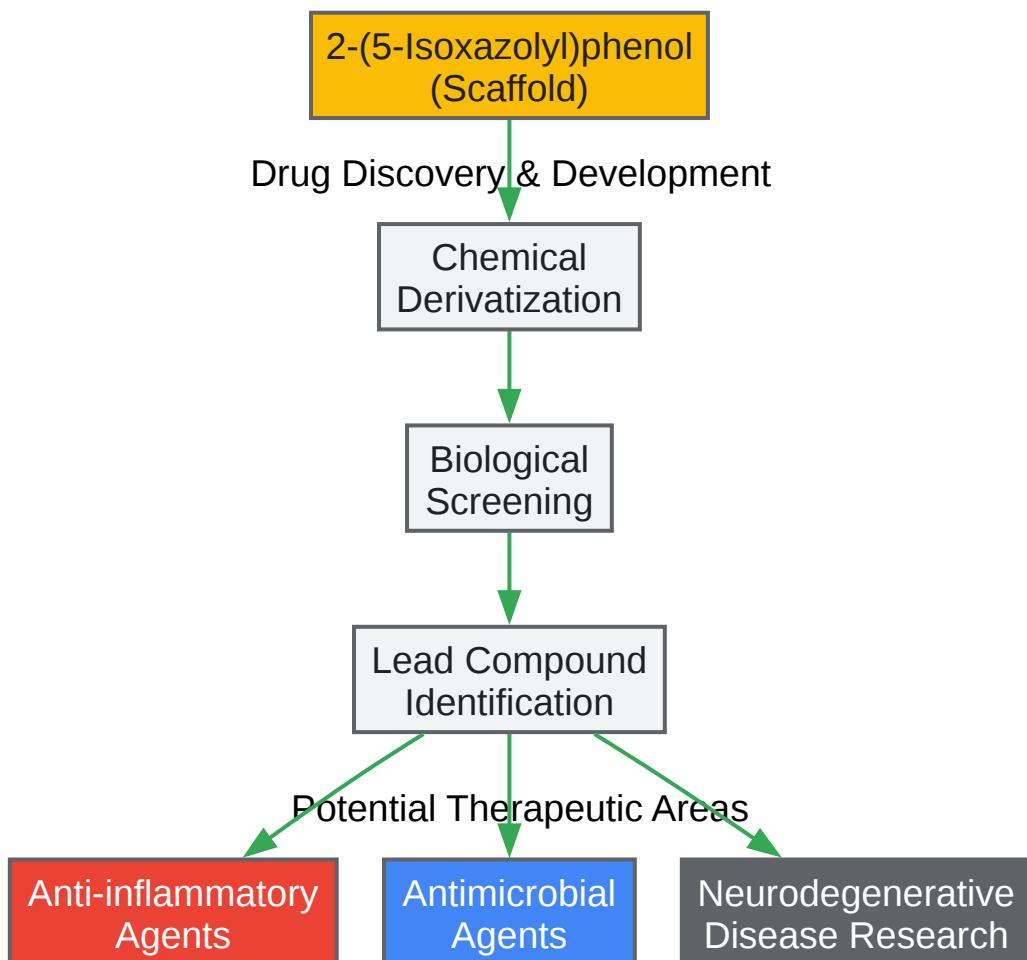

Applications and Biological Activity

2-(5-Isoxazolyl)phenol is a versatile building block in several areas of chemical research and development.

- Pharmaceutical Development: It serves as a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting inflammatory and neurodegenerative diseases.[1][2][4] The isoxazole ring is a common motif in pharmacologically active compounds.
- Agrochemicals: The compound is used in the formulation of pesticides and other crop protection agents.[1][2][4]
- Biological Research: It is utilized as a tool to study various biological pathways and mechanisms, which can help identify new therapeutic targets.[1][2] Research has highlighted its potential in developing new anti-inflammatory and antimicrobial agents.[1][2][3]


Visualized Workflows and Pathways

The following diagrams illustrate the synthesis, analysis, and application logic for **2-(5-Isoxazolyl)phenol**.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification of **2-(5-Isoxazolyl)phenol**.

[Click to download full resolution via product page](#)

Caption: Workflow for the analytical validation of **2-(5-Isoxazolyl)phenol**.

[Click to download full resolution via product page](#)

Caption: Conceptual pathway for the application of the scaffold in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis of novel isoxazoles with 2-(5-phenylisoxazol-3-yl) phenol. wisdomlib.org

- 4. chemimpex.com [chemimpex.com]
- 5. 2-(5-Isoxazolyl)phenol | C9H7NO2 | CID 578506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 8. AR120598A1 - PROCESS FOR THE SYNTHESIS OF A 2-(5-ISOXAZOLIL)-PHENOL - Google Patents [patents.google.com]
- To cite this document: BenchChem. ["2-(5-Isoxazolyl)phenol" physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1296880#2-5-isoxazolyl-phenol-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com